Sodium 3-dodecylbenzenesulfonate

Critical Micelle Concentration Isomer Comparison Surfactant Thermodynamics

Sodium 3-dodecylbenzenesulfonate (3φC12) is a structurally defined, single-isomer anionic surfactant of the linear alkylbenzene sulfonate (LAS) class, corresponding to the molecular formula C₁₂H₂₅C₆H₄SO₃Na. Unlike commercial-grade sodium dodecylbenzenesulfonate (SDBS, CAS 25155-30-0), which is an isomeric mixture of chain-attachment positions , the 3-phenyl isomer possesses a precisely located aromatic ring on the third carbon of the dodecyl chain.

Molecular Formula C18H29NaO3S
Molecular Weight 348.5 g/mol
CAS No. 19589-59-4
Cat. No. B012703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-dodecylbenzenesulfonate
CAS19589-59-4
Molecular FormulaC18H29NaO3S
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;/h12,14-16H,2-11,13H2,1H3,(H,19,20,21);/q;+1/p-1
InChIKeyVQOIVBPFDDLTSX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 3-Dodecylbenzenesulfonate (CAS 19589-59-4): Isomer-Specific Surfactant Performance and Selection Rationale


Sodium 3-dodecylbenzenesulfonate (3φC12) is a structurally defined, single-isomer anionic surfactant of the linear alkylbenzene sulfonate (LAS) class, corresponding to the molecular formula C₁₂H₂₅C₆H₄SO₃Na [1]. Unlike commercial-grade sodium dodecylbenzenesulfonate (SDBS, CAS 25155-30-0), which is an isomeric mixture of chain-attachment positions [2], the 3-phenyl isomer possesses a precisely located aromatic ring on the third carbon of the dodecyl chain. This structural distinction generates quantifiable differences in critical micelle concentration, adsorption efficiency, micellar packing, and temperature responsiveness that are directly relevant to surfactant selection in mineral flotation, structured-fluid formulation, and fundamental colloid science [3].

Why Commercial SDBS Cannot Replace Pure Sodium 3-Dodecylbenzenesulfonate in Performance-Critical Applications


Commercial linear alkylbenzene sulfonates are complex mixtures whose bulk properties are averaged over multiple phenyl-positional isomers, each exhibiting distinct colloidal behaviour [1]. The 3-phenyl isomer displays the highest critical micelle concentration (CMC) among the monoisomeric dodecylbenzene sulfonates, directly affecting solubility boundaries and monomer-level surface activity [2]. Substitution with an undefined isomer blend therefore introduces uncontrolled variability in micellization onset, adsorption thermodynamics, and temperature-response curves—any of which can shift flotation yield, foam-film stability, or phase behaviour in ways that cannot be retrospectively corrected by simple concentration adjustment [3].

Quantitative Evidence Differentiating Sodium 3-Dodecylbenzenesulfonate from Closest Analogs


CMC Elevation Relative to 4-, 5-, and 6-Phenyl Isomers at 25 °C

At 25 °C, sodium 3-dodecylbenzenesulfonate (3φC12) exhibits a CMC of 136.5 × 10⁻² mol·L⁻¹, which is higher than that of the 4φC12 isomer (122.8), the 5φC12 isomer (114.6), and the 6φC12 isomer (159.2) [1]. Among the linear isomers, 3φC12 possesses the highest CMC, demanding a greater bulk concentration to reach the micellization threshold—a factor that can be advantageous when high monomer solubility is required prior to micelle formation.

Critical Micelle Concentration Isomer Comparison Surfactant Thermodynamics

Larger Minimum Area per Molecule (Amin) Versus Central Isomers

The minimum area per molecule at the air–water interface for 3φC12 is 49.733 × 10⁻² nm²·mol⁻¹, compared with 48.338 (4φC12), 47.055 (5φC12), and 47.072 (6φC12) [1]. This 5.7% larger molecular footprint directly reflects a less compact interfacial packing arrangement, which can influence monolayer rigidity, foam-film drainage, and the accessibility of the sulfonate head group for ion binding.

Interfacial Packing Molecular Area Adsorption Layer Structure

Suppressed Surface Excess Concentration (Γmax) Relative to Other Isomers

The surface excess concentration at CMC (Γmax) for 3φC12 is 3.338 × 10⁶ mol·m⁻², lower than that of 4φC12 (3.435), 5φC12 (3.528), and 6φC12 (3.531) at 25 °C [1]. The difference of 5.5% relative to the 6φC12 isomer indicates that fewer 3φC12 molecules adsorb per unit area at saturation, consistent with its larger Amin and less efficient interfacial packing.

Surface Excess Adsorption Effectiveness Gibbs Adsorption

Enhanced Temperature Sensitivity of CMC Compared to Mid-Chain Isomers

Heating from 25 °C to 55 °C raises the CMC of 3φC12 from 136.5 to 162.6 × 10⁻² mol·L⁻¹, a 19.1% increase [1]. In contrast, the 5φC12 isomer experiences only a 5.9% increase (114.6 → 121.4), and the 6φC12 isomer shows a marginal decrease (159.2 → 158.7) over the same temperature interval. The pronounced temperature sensitivity of 3φC12 implies that its micellization behaviour is more tunable via thermal control, but also demands tighter process-temperature management when used in non-isothermal environments.

Temperature Response Thermodynamic Stability Flotation Robustness

Micelle Aggregation Number and Polydispersity Trends in Branched Alkylbenzenesulfonate Series

Time-resolved fluorescence quenching measurements on sodium 4-(3-dodecyl)benzenesulfonate—the positional isomer where the phenyl group is attached at the 3-carbon of the chain and the sulfonate is at the para ring position—reveal that its micelle aggregation number (N) and polydispersity increase with surfactant concentration more steeply than the 4-n-decyl analogue but less steeply than the 2-n-decyl and 4-(5-decyl) variants [1]. Under surfactant concentration of 0.1 M, the aggregation number growth follows the order: 4(1-C10) < 4(3-C12) < 2(1-C10) < 4(5-C10). The 4(3-C12) compound therefore occupies an intermediate position in both micelle size and polydispersity, offering a balanced profile between small, monodisperse micelles and large, polydisperse aggregates.

Micelle Aggregation Number Polydispersity Fluorescence Quenching

Foam-Film Thickness and Rupture Pressure Utilisation of Pure p-(3-Dodecyl) Isomer

Aqueous foam films stabilised by pure sodium p-(3-dodecyl)benzene sulfonate—the para-sulfonated analogue of the 3-phenyl chain isomer—have been characterised at 24 °C with respect to film thickness as a function of disjoining pressure and critical capillary pressure of rupture, alongside an undefined-chain-length SDBS mixture and a commercial ethoxylated sulfonate [1]. The use of the single-isomer surfactant eliminates the confounding effects of chain-length and positional polydispersity on film drainage kinetics. The study demonstrated a monotonic increase in rupture pressure with increasing inert-electrolyte concentration, providing a well-defined baseline for foam-stability modelling.

Foam Film Stability Disjoining Pressure Rupture Pressure

Recommended Application Scenarios for Sodium 3-Dodecylbenzenesulfonate Based on Evidence


Temperature-Programmed Mineral Flotation

The high temperature sensitivity of 3φC12 CMC (19.1% increase over 25–55 °C) makes it suitable for flotation circuits that employ thermal cycling to modulate collector activity. Operators can solubilise the surfactant at low temperature for conditioning, then raise temperature to promote micellisation and reduce monomer-driven adsorption, achieving selective desorption from gangue minerals [1].

Fundamental Colloid and Interface Science Studies

The well-defined and reproducible interfacial parameters of pure 3φC12 (CMC, Γmax, Amin) eliminate the isomeric averaging inherent in commercial SDBS, enabling rigorous validation of molecular thermodynamic models and adsorption isotherm equations [1]. This property is also critical for calibrating surface-force apparatus and foam-film balance experiments [2].

Templated Synthesis of Mesoporous Materials

The intermediate micelle aggregation number and polydispersity of the 4-(3-dodecyl) isomer [3] suggest that the 3-phenyl molecular architecture can serve as a structure-directing agent where moderate micelle curvature and controlled polydispersity are desired, such as in the synthesis of MCM-41 type silicas with tailored pore-size distributions.

Formulation of High-Monomer-Fraction Detergency Systems

Because 3φC12 possesses the highest CMC among linear isomers, it provides the largest concentration window of surfactant monomers—molecular species that are primarily responsible for interfacial tension reduction and soil penetration. This characteristic can be exploited in hard-surface cleaners and textile scouring formulations where micelle formation is deliberately delayed [1].

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